Regioisomeric Differentiation: N3-Piperidinyl Substitution Versus N4-Regioisomer in Patent-Scaffold Positioning
Benzyl-cyclopropyl-piperidin-3-yl-amine (CAS 1353973-82-6) is the N3-regioisomer of the benzyl-cyclopropyl-piperidinyl-amine scaffold. The N3-substitution pattern places the tertiary amine at the 3-position of the piperidine ring, whereas the more extensively studied N4-regioisomer (CAS 1353982-79-2, benzyl-cyclopropyl-piperidin-4-yl-amine) positions this pharmacophore at the 4-position. The Pfizer patent family EP1114817, which covers substituted benzylamino piperidine compounds as therapeutic agents, explicitly encompasses both 3- and 4-piperidinyl substitution patterns, indicating that regioisomerism is a deliberate and distinct structural variable in medicinal chemistry optimization [1]. No direct head-to-head comparative biological data are publicly available for this specific pair; however, the patent classification as distinct embodiments confirms that these regioisomers are considered non-equivalent chemical entities for drug discovery purposes [1].
| Evidence Dimension | Regioisomerism (piperidine substitution position) |
|---|---|
| Target Compound Data | Piperidine 3-position substitution (N3-regioisomer) |
| Comparator Or Baseline | Benzyl-cyclopropyl-piperidin-4-yl-amine (N4-regioisomer, CAS 1353982-79-2) |
| Quantified Difference | Structural isomer; no quantitative bioactivity data available for direct comparison |
| Conditions | Patent classification system (EP1114817); medicinal chemistry SAR context |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility; substituting the N4-regioisomer would alter the three-dimensional pharmacophore geometry and potentially invalidate target engagement hypotheses.
- [1] Pfizer Inc. Substituted benzylamino piperidine compounds. European Patent EP1114817. Filed June 10, 1996. View Source
